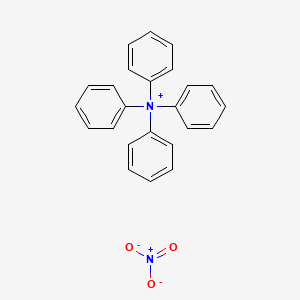
N,N,N-Triphenylanilinium nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Triphenylanilinium nitrate is an organic compound with the molecular formula C24H20N+ It is a derivative of aniline, where the nitrogen atom is bonded to three phenyl groups, forming a cationic species The nitrate anion (NO3-) balances the charge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Triphenylanilinium nitrate typically involves the reaction of triphenylamine with nitric acid. The process can be summarized as follows:
Starting Materials: Triphenylamine and concentrated nitric acid.
Reaction Conditions: The reaction is usually carried out under controlled temperature conditions to prevent decomposition or unwanted side reactions.
Procedure: Triphenylamine is dissolved in an appropriate solvent, and concentrated nitric acid is added slowly with stirring. The mixture is then allowed to react, forming this compound as a precipitate.
Industrial Production Methods: While specific industrial methods for large-scale production of this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This might include:
- Using high-purity starting materials.
- Employing advanced purification techniques such as recrystallization or chromatography.
- Implementing safety measures to handle concentrated nitric acid and control exothermic reactions.
Chemical Reactions Analysis
Types of Reactions: N,N,N-Triphenylanilinium nitrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitrate group to other functional groups, such as nitrite or amine.
Substitution: The phenyl groups attached to the nitrogen atom can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Products may include nitro derivatives or quinones.
Reduction: Products can include amines or hydroxylamines.
Substitution: Products depend on the specific electrophile used, resulting in various substituted phenyl derivatives.
Scientific Research Applications
N,N,N-Triphenylanilinium nitrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other nitrogen-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N,N,N-Triphenylanilinium nitrate exerts its effects involves interactions at the molecular level:
Molecular Targets: The compound can interact with various biological molecules, including proteins and nucleic acids.
Pathways Involved: It may influence cellular pathways related to oxidative stress, apoptosis, and signal transduction.
Mode of Action: The nitrate group can release nitric oxide (NO) under certain conditions, which plays a role in vasodilation and other physiological processes.
Comparison with Similar Compounds
Triphenylamine: A precursor to N,N,N-Triphenylanilinium nitrate, used in organic electronics and as a dye intermediate.
Aniline Derivatives: Compounds like N,N-dimethylaniline and N,N-diethylaniline share structural similarities and are used in various chemical applications.
Uniqueness:
Structural Features: The presence of three phenyl groups attached to the nitrogen atom gives this compound unique electronic properties.
Reactivity: Its ability to undergo diverse chemical reactions makes it a versatile compound in synthetic chemistry.
Properties
CAS No. |
918537-81-2 |
|---|---|
Molecular Formula |
C24H20N2O3 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
tetraphenylazanium;nitrate |
InChI |
InChI=1S/C24H20N.NO3/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;2-1(3)4/h1-20H;/q+1;-1 |
InChI Key |
XWLXBRFMVKVELH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[N+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


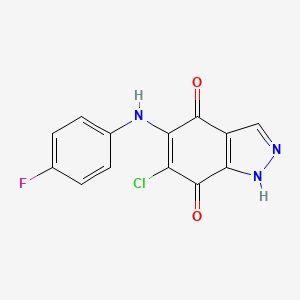
![1-[2-(Benzylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B12612084.png)
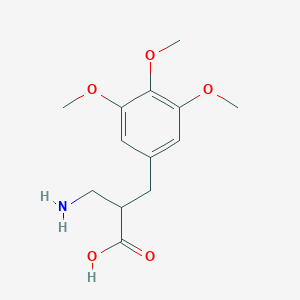
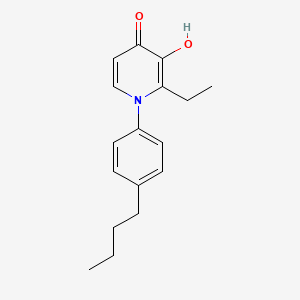
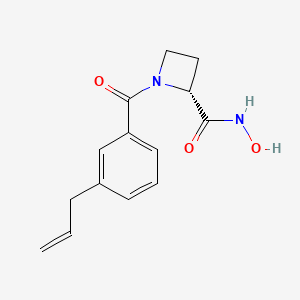
![1,3-Bis[(pyridin-4-yl)sulfanyl]propan-2-one](/img/structure/B12612121.png)
![Ethyl 3-[(dimethylcarbamoyl)oxy]benzoate](/img/structure/B12612132.png)
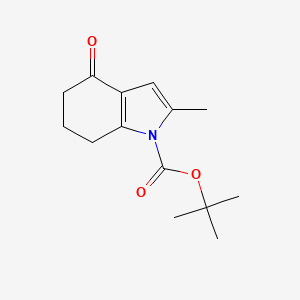
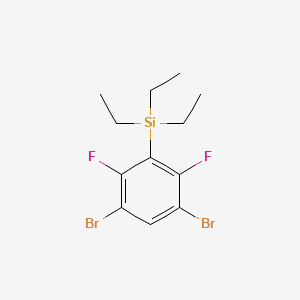
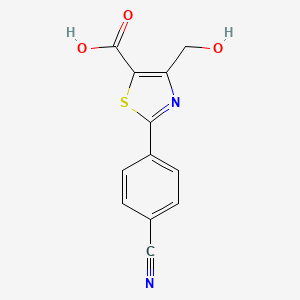
![2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile](/img/structure/B12612148.png)
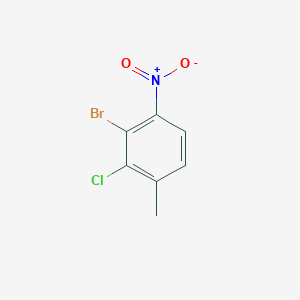
![[(2S)-1-(4-Methylbenzene-1-sulfonyl)piperidin-2-yl]methanol](/img/structure/B12612153.png)
![1-Phenyl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12612154.png)
